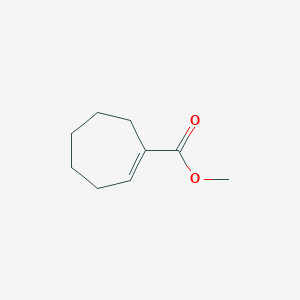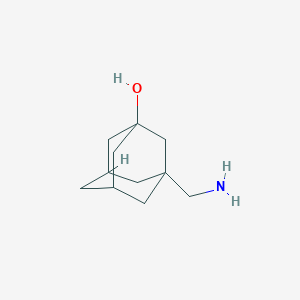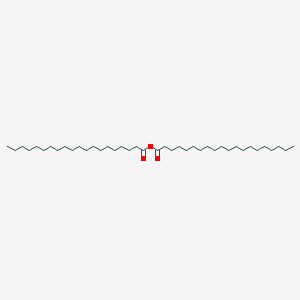
1-Adamantylmalonic acid
Descripción general
Descripción
1-Adamantylmalonic acid is an organic compound that features both adamantyl and malonic acid functional groups. Its molecular formula is C13H18O4, and it has a molecular weight of 238.28 g/mol. The adamantyl group is a bulky, diamondoid structure that imparts unique properties to the compound, making it of interest in various fields of research and industry.
Aplicaciones Científicas De Investigación
1-Adamantylmalonic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and polymers.
Biology: The compound’s unique structure makes it a useful probe for studying biological systems and interactions.
Medicine: Derivatives of this compound have potential therapeutic applications, including antiviral and anticancer activities.
Industry: The compound is used in the development of advanced materials, such as high-performance polymers and coatings.
Mecanismo De Acción
Target of Action
1-Adamantylmalonic acid is an organic compound that contains an adamantyl group and a malonic acid functional group It’s known that adamantane derivatives have a wide range of applications in the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .
Mode of Action
The malonic acid moiety can participate in various chemical reactions, potentially leading to changes in the target molecules .
Biochemical Pathways
Malonic acid and its derivatives are known to be involved in various biochemical pathways, including the synthesis of other bioactive compounds .
Pharmacokinetics
The adamantane moiety is known for its lipophilic nature, which can influence the compound’s absorption and distribution .
Result of Action
The compound’s adamantane moiety can confer unique properties to the resulting molecules, potentially leading to various effects at the molecular and cellular levels .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s stability and efficacy can be affected by factors such as temperature, pH, and the presence of other chemicals . .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Adamantylmalonic acid can be synthesized through several methods. One common approach involves the alkylation of malonic acid derivatives with adamantyl halides. For example, the reaction of diethyl malonate with 1-bromoadamantane in the presence of a strong base like sodium ethoxide can yield this compound . The reaction typically occurs in an organic solvent such as ethanol or tetrahydrofuran (THF) under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and employing continuous flow reactors, can be applied to scale up the laboratory synthesis methods.
Análisis De Reacciones Químicas
Types of Reactions
1-Adamantylmalonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form adamantylmalonic acid derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other reduced forms.
Substitution: The adamantyl group can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Substitution: Halogenation reagents like bromine (Br2) or chlorine (Cl2) can be used to introduce halogen atoms into the adamantyl group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield adamantylmalonic acid derivatives with additional oxygen-containing functional groups, while reduction can produce alcohols or other reduced forms of the compound.
Comparación Con Compuestos Similares
Similar Compounds
Adamantane: The parent compound of the adamantyl group, used in various applications, including antiviral drugs.
1-Adamantylacetic acid: A similar compound with an acetic acid functional group instead of malonic acid.
1-Adamantylamine: An amine derivative of adamantane, used in medicinal chemistry.
Uniqueness
1-Adamantylmalonic acid is unique due to the presence of both the adamantyl and malonic acid functional groups. This combination imparts distinct chemical and physical properties, making it a versatile compound for various applications. The bulky adamantyl group provides steric hindrance, which can influence the compound’s reactivity and interactions with other molecules.
Propiedades
IUPAC Name |
2-(1-adamantyl)propanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O4/c14-11(15)10(12(16)17)13-4-7-1-8(5-13)3-9(2-7)6-13/h7-10H,1-6H2,(H,14,15)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJDWEIFODWCDAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80357448 | |
| Record name | 1-ADAMANTYLMALONIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80357448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24779-68-8 | |
| Record name | 1-ADAMANTYLMALONIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80357448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-ADAMANTAN-1-YL-MALONIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


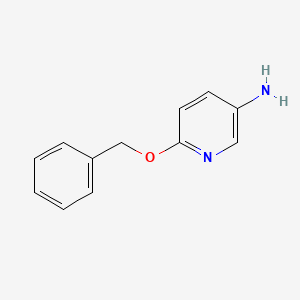
![3-Amino-3-[4-(benzyloxy)phenyl]propanoic acid](/img/structure/B1269774.png)
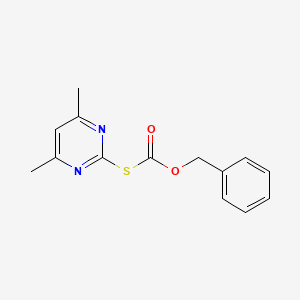


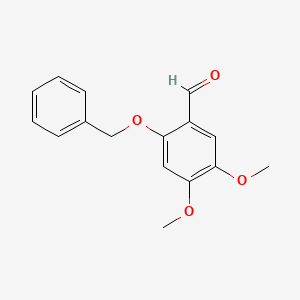

![5-Benzyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1269784.png)
